N-Methyl-3-(pyrrolidin-1-YL)cyclobutan-1-amine
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Overview
Description
N-Methyl-3-(pyrrolidin-1-yl)cyclobutan-1-amine is a compound that features a cyclobutane ring substituted with a pyrrolidine ring and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(pyrrolidin-1-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a pyrrolidine derivative in the presence of a methylating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) to facilitate the cyclization and methylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(pyrrolidin-1-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the methylamine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Methyl-3-(pyrrolidin-1-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which N-Methyl-3-(pyrrolidin-1-yl)cyclobutan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(pyridin-3-yl)cyclobutan-1-amine
- N-Methyl-3-(pyrrolidin-2-yl)cyclobutan-1-amine
- N-Methyl-3-(pyrrolidin-1-yl)cyclopentan-1-amine
Uniqueness
N-Methyl-3-(pyrrolidin-1-yl)cyclobutan-1-amine is unique due to its specific combination of a cyclobutane ring with a pyrrolidine ring and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H18N2 |
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Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-methyl-3-pyrrolidin-1-ylcyclobutan-1-amine |
InChI |
InChI=1S/C9H18N2/c1-10-8-6-9(7-8)11-4-2-3-5-11/h8-10H,2-7H2,1H3 |
InChI Key |
NOELSAHOEJCJCI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)N2CCCC2 |
Origin of Product |
United States |
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